molecular formula C19H17NO3 B5534486 4-(2-ethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

4-(2-ethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5534486
M. Wt: 307.3 g/mol
InChI Key: HPDFRBFEIIKLLO-VBKFSLOCSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves acid-catalyzed reactions, reflux processes in ethanol, and the use of various aldehydes and acid hydrazides. For example, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was synthesized with an 88% yield through an acid-catalyzed reaction involving 4-methoxybenzaldehyde in ethanol under reflux for 2.5 hours, showcasing a typical synthetic approach for such compounds (Alotaibi et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using a variety of spectroscopic methods, including infrared, nuclear magnetic resonance, mass spectroscopy, and single-crystal X-ray diffraction. For instance, the structure of certain Schiff bases derived from triazole compounds was elucidated, highlighting the importance of these techniques in determining molecular configurations (Zhou et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include condensation with hydrazine hydrate, reactions with phenylisothiocyanate, and cyclization processes. Such reactions lead to the formation of various derivatives with potential biological activities, indicating the chemical versatility and reactivity of these compounds (Bekircan et al., 2008).

Physical Properties Analysis

The physical properties, such as crystal structure and spectroscopic characteristics, are crucial for understanding the behavior of these compounds under different conditions. The crystal structure of (E)-3-(2-ethoxyphenyl)-4-(4-methylbenzylideneamino)- 1H-1,2,4-triazole-5(4H)-thione, for example, provides insight into the arrangement of molecules and their interactions within the crystal lattice, which can influence the compound's physical stability and solubility (Ding et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and the formation of different derivatives, underline the compound's utility in synthetic chemistry and potential applications. Studies on the synthesis and reactivity of similar compounds reveal their potential as scaffolds for developing new molecules with desired biological or chemical properties (Patel et al., 2010).

properties

IUPAC Name

(4Z)-4-[(2-ethoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-3-22-17-7-5-4-6-15(17)12-16-19(21)23-18(20-16)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDFRBFEIIKLLO-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[(2-Ethoxyphenyl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

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